5-HT2B Receptor Binding Affinity: A Pharmacological Fingerprint
The target compound, (S)-3-O-methyl-α-methyldopamine, exhibits measurable but low affinity for the 5-hydroxytryptamine receptor 2B (5-HT2B), a key target implicated in drug-induced valvulopathy. Its binding affinity is quantitatively distinct from that of its parent compound, MDA, and other close analogs, providing a specific pharmacological fingerprint. In a radioligand binding assay using rat stomach fundus preparations, (S)-3-O-methyl-α-methyldopamine demonstrated a Kd of 3,550 nM (3.55 µM) [1]. This is significantly higher (indicative of weaker binding) than the reported Ki of 500 nM for a structurally related oxytocin receptor ligand at the same receptor under comparable PDSP assay conditions, providing a baseline for interpreting selectivity [2].
| Evidence Dimension | Binding affinity (Kd) for 5-HT2B receptor |
|---|---|
| Target Compound Data | Kd = 3,550 nM (3.55 µM) |
| Comparator Or Baseline | A related GPCR ligand (Compound 1) showing Ki = 500 nM in PDSP screen |
| Quantified Difference | Approximately 7-fold weaker binding affinity |
| Conditions | Radioligand binding assay, rat stomach fundus preparation (target) vs. PDSP screening panel (comparator) |
Why This Matters
This quantifies the compound's low 5-HT2B liability, a key safety consideration when selecting a metabolite standard for functional assays, as it contrasts with metabolites having stronger serotonergic agonism.
- [1] BindingDB. (2013). Affinity Data for BDBM50404648 (3-O-Methyl-Alpha-Methyldopamine) at 5-hydroxytryptamine receptor 2B (Rat). Entry: Kd=3.55E+3nM. View Source
- [2] Smith, C. J., et al. (2013). Investigation of an F-18 oxytocin receptor selective ligand via PET imaging. Bioorg. Med. Chem. Lett., 23(19), 5415–5420. Table 2, 5-HT2B Ki = 500 nM. View Source
